Cas no 1307969-02-3 (4-nitro-N-(piperidin-2-yl)methylbenzene-1-sulfonamide)

4-Nitro-N-(piperidin-2-yl)methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a nitro-substituted aromatic ring and a piperidine-methyl moiety. This compound is of interest in medicinal chemistry and drug discovery due to its potential as a pharmacophore in the development of enzyme inhibitors or receptor modulators. The nitro group enhances electrophilic reactivity, facilitating further functionalization, while the piperidine ring contributes to structural diversity and bioavailability. Its sulfonamide linkage provides stability and potential hydrogen-bonding interactions, making it valuable for structure-activity relationship studies. The compound’s well-defined synthetic route and modular structure allow for precise modifications, supporting its use in targeted biochemical applications.
4-nitro-N-(piperidin-2-yl)methylbenzene-1-sulfonamide structure
1307969-02-3 structure
Product name:4-nitro-N-(piperidin-2-yl)methylbenzene-1-sulfonamide
CAS No:1307969-02-3
MF:C12H17N3O4S
MW:299.346081495285
CID:6316074
PubChem ID:61781888

4-nitro-N-(piperidin-2-yl)methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-nitro-N-(piperidin-2-yl)methylbenzene-1-sulfonamide
    • AKOS011053339
    • 1307969-02-3
    • 4-nitro-N-[(piperidin-2-yl)methyl]benzene-1-sulfonamide
    • EN300-1167955
    • Inchi: 1S/C12H17N3O4S/c16-15(17)11-4-6-12(7-5-11)20(18,19)14-9-10-3-1-2-8-13-10/h4-7,10,13-14H,1-3,8-9H2
    • InChI Key: RQTOUJMWMCZVIQ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(NCC1CCCCN1)(=O)=O

Computed Properties

  • Exact Mass: 299.09397721g/mol
  • Monoisotopic Mass: 299.09397721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 112Ų
  • XLogP3: 1.2

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Enamine
EN300-1167955-2.5g
4-nitro-N-[(piperidin-2-yl)methyl]benzene-1-sulfonamide
1307969-02-3
2.5g
$1428.0 2023-06-08
Enamine
EN300-1167955-0.25g
4-nitro-N-[(piperidin-2-yl)methyl]benzene-1-sulfonamide
1307969-02-3
0.25g
$670.0 2023-06-08
Enamine
EN300-1167955-0.5g
4-nitro-N-[(piperidin-2-yl)methyl]benzene-1-sulfonamide
1307969-02-3
0.5g
$699.0 2023-06-08
Enamine
EN300-1167955-500mg
4-nitro-N-[(piperidin-2-yl)methyl]benzene-1-sulfonamide
1307969-02-3
500mg
$603.0 2023-10-03
Enamine
EN300-1167955-5000mg
4-nitro-N-[(piperidin-2-yl)methyl]benzene-1-sulfonamide
1307969-02-3
5000mg
$1821.0 2023-10-03
Enamine
EN300-1167955-250mg
4-nitro-N-[(piperidin-2-yl)methyl]benzene-1-sulfonamide
1307969-02-3
250mg
$579.0 2023-10-03
Enamine
EN300-1167955-10000mg
4-nitro-N-[(piperidin-2-yl)methyl]benzene-1-sulfonamide
1307969-02-3
10000mg
$2701.0 2023-10-03
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EN300-1167955-1000mg
4-nitro-N-[(piperidin-2-yl)methyl]benzene-1-sulfonamide
1307969-02-3
1000mg
$628.0 2023-10-03
Enamine
EN300-1167955-1.0g
4-nitro-N-[(piperidin-2-yl)methyl]benzene-1-sulfonamide
1307969-02-3
1g
$728.0 2023-06-08
Enamine
EN300-1167955-5.0g
4-nitro-N-[(piperidin-2-yl)methyl]benzene-1-sulfonamide
1307969-02-3
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$2110.0 2023-06-08

Additional information on 4-nitro-N-(piperidin-2-yl)methylbenzene-1-sulfonamide

Introduction to 4-nitro-N-(piperidin-2-yl)methylbenzene-1-sulfonamide (CAS No. 1307969-02-3)

4-nitro-N-(piperidin-2-yl)methylbenzene-1-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1307969-02-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonamides, which are well-documented for their diverse biological activities and therapeutic potential. The structural features of this molecule, including the presence of a nitro group, a piperidine moiety, and a sulfonamide functional group, contribute to its unique chemical properties and make it a subject of interest for further research and development.

The molecular structure of 4-nitro-N-(piperidin-2-yl)methylbenzene-1-sulfonamide consists of a benzene ring substituted with a nitro group at the 4-position and a sulfonamide group at the 1-position. The nitrogen atom of the sulfonamide group is further connected to a piperidine ring, which is a six-membered heterocyclic compound containing nitrogen. This particular arrangement of functional groups imparts distinct reactivity and biological interactions, making the compound a valuable scaffold for drug discovery.

In recent years, there has been growing interest in sulfonamide derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential applications in treating various diseases, including infections, inflammation, and cancer. The nitro group in 4-nitro-N-(piperidin-2-yl)methylbenzene-1-sulfonamide can participate in redox reactions, which may be exploited for therapeutic purposes. Additionally, the piperidine moiety is known to enhance oral bioavailability and metabolic stability, making it an attractive feature for drug development.

One of the most compelling aspects of 4-nitro-N-(piperidin-2-yl)methylbenzene-1-sulfonamide is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have leveraged its structural framework to develop novel compounds with enhanced pharmacological properties. For instance, modifications to the nitro group or the piperidine ring can lead to derivatives with improved efficacy or reduced side effects. This flexibility makes it a versatile building block in medicinal chemistry.

The sulfonamide functional group is particularly noteworthy due to its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects. In particular, sulfonamides have been extensively studied for their antimicrobial properties, where they inhibit bacterial growth by competing with essential metabolic pathways. The presence of both a nitro group and a sulfonamide group in 4-nitro-N-(piperidin-2-yl)methylbenzene-1-sulfonamide may synergize these effects, potentially leading to more potent antimicrobial agents.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 4-nitro-N-(piperidin-2-yl)methylbenzene-1-sulfonamide with greater accuracy. Molecular docking studies have been employed to identify potential binding interactions with target proteins, providing insights into how this compound might exert its effects at the molecular level. These computational approaches are complemented by experimental validation, where synthetic derivatives are tested for their biological activity in vitro and in vivo.

The synthesis of 4-nitro-N-(piperidin-2-yl)methylbenzene-1-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include nitration of benzene derivatives, introduction of the sulfonamide group via reaction with sulfur trioxide or its equivalents, and subsequent functionalization of the piperidine ring. Advances in synthetic methodologies have made it possible to produce this compound efficiently on both laboratory and industrial scales.

In conclusion,4-nitro-N-(piperidin-2-yl)methylbenzene-1-sulfonamide (CAS No. 1307969-02-3) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for developing new drugs targeting various diseases. As research continues to uncover new applications for sulfonamide derivatives,4-nitro-N-(piperidin-2-yl)methylbenzene-1-sulfonamide is likely to play an important role in future therapeutics.

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